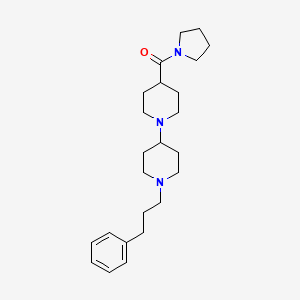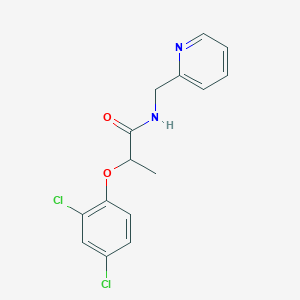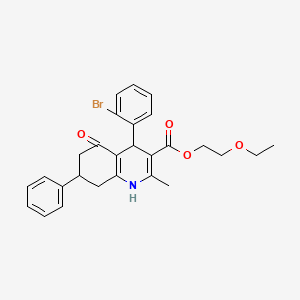![molecular formula C14H17N3O5 B5024764 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide](/img/structure/B5024764.png)
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide, also known as NBOMe, is a class of synthetic hallucinogenic drugs that have been gaining popularity in recent years. NBOMe is a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug.
Mecanismo De Acción
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide acts as a partial agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. It binds to the receptor and activates it, leading to changes in brain activity and behavior. This compound also has a high affinity for the 5-HT1A receptor, which is responsible for regulating mood and anxiety.
Biochemical and Physiological Effects:
This compound has been found to have a number of biochemical and physiological effects on the body. It has been found to increase heart rate and blood pressure, as well as cause vasoconstriction. This compound has also been found to increase levels of dopamine and serotonin in the brain, which may contribute to its psychedelic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide in lab experiments is its potency and selectivity for the 5-HT2A receptor. This allows researchers to study the effects of psychedelic drugs on the brain with a high degree of specificity. However, one limitation of using this compound in lab experiments is its potential for toxicity and adverse effects. This compound has been associated with a number of adverse effects, including seizures, cardiac arrest, and death.
Direcciones Futuras
There are a number of future directions for research on 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide. One area of research is the development of new drugs that target the 5-HT2A receptor with greater selectivity and fewer adverse effects. Another area of research is the study of the long-term effects of this compound on the brain and behavior. Additionally, research on the potential therapeutic uses of this compound, such as for the treatment of depression and anxiety, is also an area of interest.
Métodos De Síntesis
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide is synthesized by the reaction of 2,5-dimethoxybenzaldehyde with nitroethane to form 2,5-dimethoxyphenethylamine. This is then reacted with 4-iodobenzaldehyde to form the intermediate compound, which is then reacted with piperidine to form this compound.
Aplicaciones Científicas De Investigación
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]-3-piperidinecarboxamide has been used in scientific research to study the effects of psychedelic drugs on the brain. It has been found to be a potent agonist of the 5-HT2A receptor, which is responsible for the psychedelic effects of the drug. This compound has been used to study the effects of psychedelic drugs on the brain, including changes in brain activity, connectivity, and behavior.
Propiedades
IUPAC Name |
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5/c15-14(18)9-2-1-3-16(6-9)7-10-4-12-13(22-8-21-12)5-11(10)17(19)20/h4-5,9H,1-3,6-8H2,(H2,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAENJXKCLRQVLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-chloro-4-{[1-(2-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide](/img/structure/B5024689.png)

![N-(4-fluorophenyl)-N'-[2,2,2-trichloro-1-(formylamino)ethyl]thiourea](/img/structure/B5024698.png)


![1-[(4-bromophenyl)sulfonyl]-N-3-pyridinyl-4-piperidinecarboxamide](/img/structure/B5024713.png)
![3-[(3-bromophenyl)amino]-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5024718.png)
![3-{3-bromo-4-[(2-fluorobenzyl)oxy]phenyl}-2-cyano-N-(2,4-dimethylphenyl)acrylamide](/img/structure/B5024720.png)
![1-{3-fluoro-4-[4-(2-fluoro-5-nitrobenzoyl)-1-piperazinyl]phenyl}-1-propanone](/img/structure/B5024729.png)
![1,1'-[oxybis(2,1-ethanediyloxy)]bis(3-methoxybenzene)](/img/structure/B5024738.png)
![2-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B5024742.png)
![3-methoxy-N-({[2-(2-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5024758.png)